

Calceolarioside B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Calceolarioside B*

Cat. No.: *B027583*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Calceolarioside B**, a phenylethanoid glycoside with demonstrated therapeutic potential. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Chemical Identity and Structure

Calceolarioside B is a natural compound that can be isolated from various plant species, including *Akebia quinata* and *Fraxinus insularis*.^{[1][2]} It belongs to the class of phenylpropanoid glycosides, characterized by a hydroxycinnamic acid moiety.^[1]

The chemical structure of **Calceolarioside B** consists of a central glucose unit to which a hydroxytyrosol and a caffeoyl group are attached. Specifically, it is the [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate.^{[1][3][4]}

Table 1: Chemical Identifiers for **Calceolarioside B**

Identifier	Value
IUPAC Name	[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1][3][4]
CAS Number	105471-98-5[4][5]
Molecular Formula	C23H26O11[3]
SMILES	<chem>C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O</chem> [6]
InChI	InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1[3][6]

Physicochemical Properties

Calceolarioside B is typically isolated as a white or light yellow crystalline powder.[5] Its solubility and other physical characteristics are summarized in the table below.

Table 2: Physicochemical Properties of **Calceolarioside B**

Property	Value	Source
Molecular Weight	478.45 g/mol	[3]
Appearance	White or light yellow crystal powder	[5]
Solubility	Soluble in methanol and DMSO (≥ 200 mg/mL).	[5][7]
Storage Conditions	2-8°C or -20°C, protected from light.	[4][5]

Biological and Pharmacological Activities

Calceolarioside B has been shown to exhibit a range of biological activities, highlighting its potential as a therapeutic agent. These activities are summarized below.

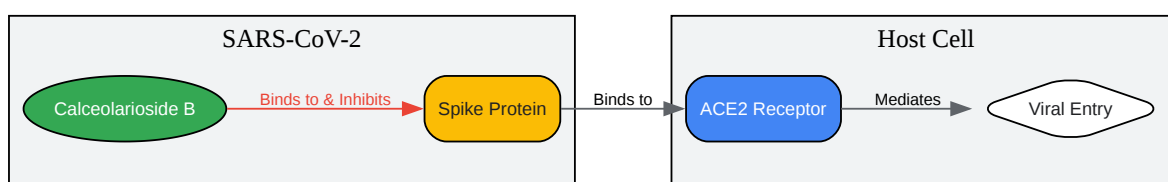
Table 3: Summary of Biological Activities and Quantitative Data for **Calceolarioside B**

Activity	Assay	Key Findings
Antiviral (SARS-CoV-2)	Pseudovirus Entry Assay	Inhibits the entry of SARS-CoV-2 Omicron BA.2 pseudovirus into host cells.
Anti-inflammatory	ELISA	Reduces IL-6 levels in LPS- and pseudovirus-induced RLE-6TN cells at 200 μ M.[2] Identified as an IL-6 inhibitor, reducing its expression by 43.18%.[4]
Anticancer	Cell Proliferation Assay	Exhibits 10%-15% inhibition on the proliferation of human hormone-refractory prostate cancer PC-3 cell lines at 30 μ M.[2]
Enzyme Inhibition	Rat Lens Aldose Reductase (RLAR) Inhibition Assay	Inhibits RLAR with an IC50 of 23.99 μ M.[2][7]
Antioxidant	DPPH Radical Scavenging Assay	Effectively scavenges DPPH radicals with an IC50 value of 94.60 μ M.[7]
Immunomodulatory	Flow Cytometry	Promotes the switch of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1][3]

Signaling Pathways and Mechanisms of Action

Inhibition of SARS-CoV-2 Viral Entry

Calceolarioside B has been demonstrated to inhibit the entry of the SARS-CoV-2 Omicron BA.2 variant into host cells. Molecular docking and biolayer interferometry assays have shown that it binds with high affinity to the receptor-binding domain (RBD) of the viral spike protein. This interaction interferes with the binding of the spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells, thereby blocking viral entry.[1][3][5]



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Caption: Inhibition of SARS-CoV-2 entry by **Calceolarioside B**.

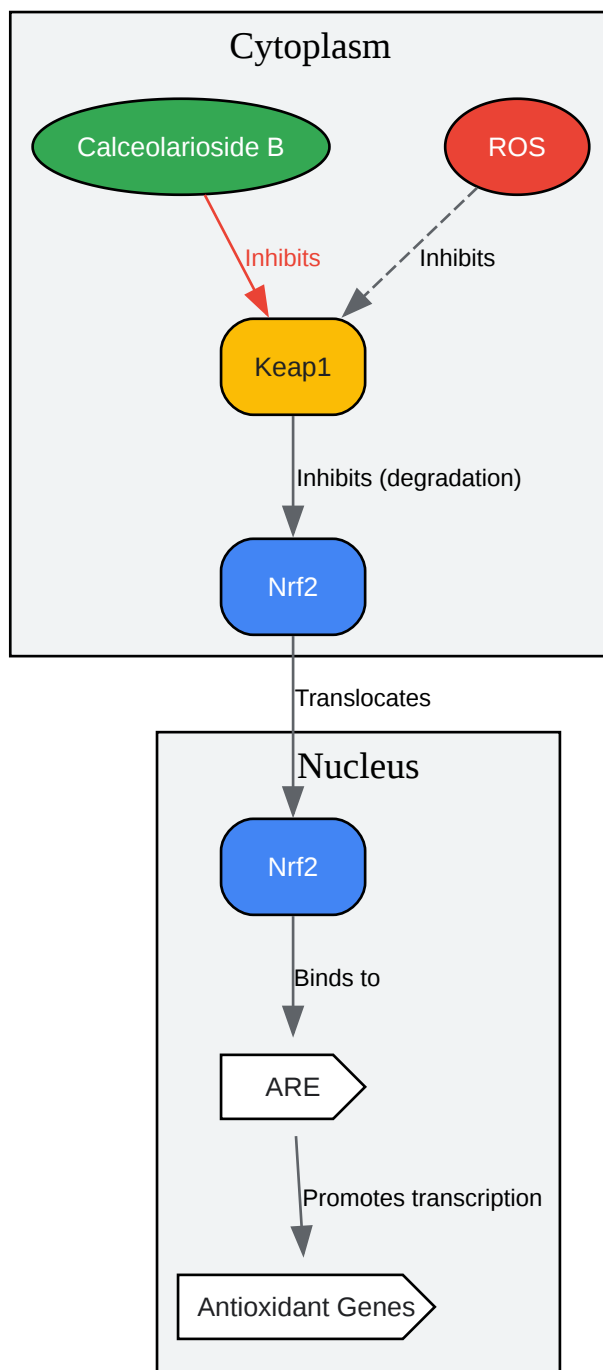
Anti-inflammatory and Immunomodulatory Effects

Calceolarioside B demonstrates anti-inflammatory properties by reducing the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6).[2] Extracts containing **Calceolarioside B** have been shown to modulate inflammation through the NF-κB/MAPK signaling pathway.[4] Furthermore, it can promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, suggesting a role in resolving inflammation.[1][3]

Potential Nrf2 Pathway Activation

While direct studies on **Calceolarioside B** are ongoing, related phenylethanoid glycosides like Calceolarioside E have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][8] Nrf2 is a master regulator of the cellular antioxidant response.[6] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

This suggests a potential mechanism for the observed antioxidant effects of **Calceolarioside B**.



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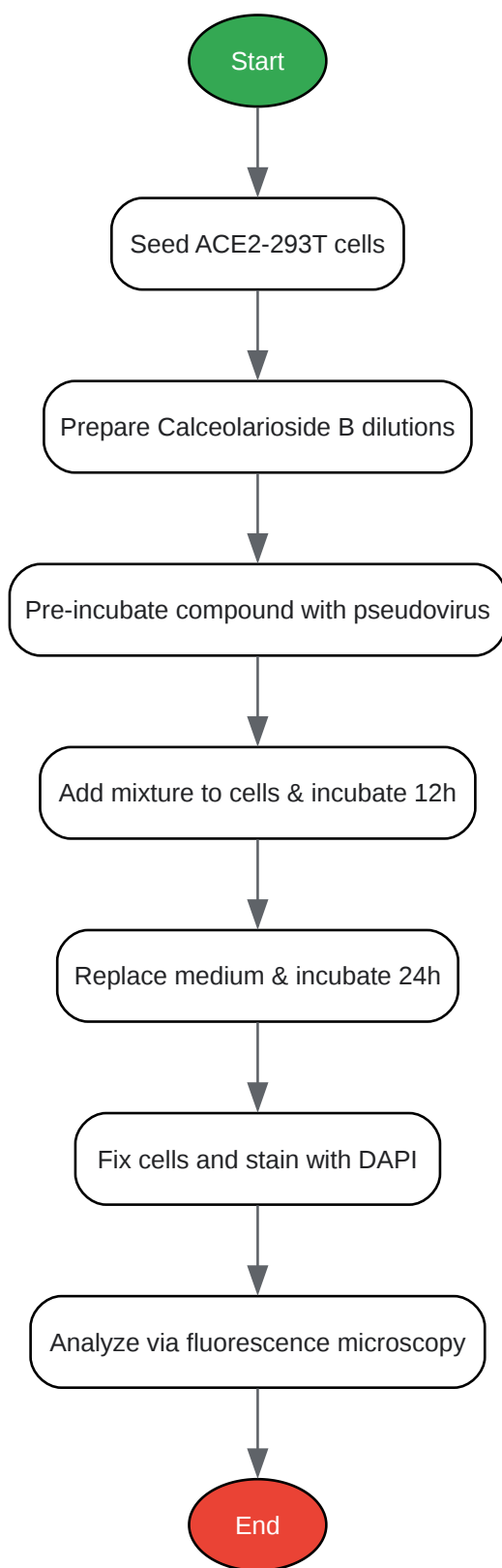
Caption: Postulated Nrf2 pathway activation by **Calceolarioside B**.

Experimental Protocols

SARS-CoV-2 Pseudovirus Entry Inhibition Assay

This protocol is adapted from studies investigating the antiviral activity of **Calceolarioside B** against the SARS-CoV-2 Omicron BA.2 variant.[\[4\]](#)

- Cell Culture:
 - Maintain 293T cells transfected with an ACE2-mcherry plasmid and RLE-6TN rat type II alveolar epithelial cells in appropriate culture media.
 - Seed 5×10^4 ACE2-293T cells per well in a 24-well plate containing coverslips and allow them to adhere overnight.[\[4\]](#)
- Virus Neutralization:
 - Prepare serial dilutions of **Calceolarioside B** (e.g., from 200 μ M down to 25 μ M).[\[4\]](#)
 - Pre-incubate the **Calceolarioside B** dilutions with SARS-CoV-2 Omicron BA.2 spike pseudovirus and 5 μ g/mL polybrene for 1 hour at 37°C.[\[4\]](#)
- Infection and Incubation:
 - Add the virus-compound mixtures to the seeded ACE2-293T cells.
 - Incubate for 12 hours.[\[4\]](#)
 - Replace the medium with fresh culture medium and incubate for an additional 24 hours.[\[4\]](#)
- Analysis:
 - Wash the cells and fix with 1% paraformaldehyde for 15 minutes.
 - Stain the cell nuclei with DAPI for 10 minutes.[\[4\]](#)
 - Mount the coverslips and visualize using fluorescence microscopy to determine the percentage of infected cells (expressing mCherry).



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Caption: Workflow for SARS-CoV-2 pseudovirus entry assay.

IL-6 Level Determination by ELISA

This protocol is based on the methodology used to assess the anti-inflammatory effects of **Calceolarioside B**.[\[4\]](#)

- Cell Culture and Stimulation:
 - Culture RLE-6TN rat type II alveolar epithelial cells.
 - Induce an inflammatory response by treating the cells with 5 mg/L lipopolysaccharide (LPS).[\[4\]](#)
 - Subsequently, treat the cells with 200 μ M **Calceolarioside B** or a vehicle control.[\[4\]](#)
 - Add the Omicron BA.2 pseudovirus for further stimulation.[\[4\]](#)
- Sample Collection:
 - After 24 hours of incubation, collect the cell culture supernatant.[\[4\]](#)
- ELISA Procedure:
 - Perform the ELISA using a commercial Rat IL-6 ELISA Kit according to the manufacturer's instructions.
 - Measure the absorbance at the appropriate wavelength to determine the concentration of IL-6 in the supernatant.

DPPH Radical Scavenging Assay

This is a standard protocol for assessing antioxidant activity.[\[2\]](#)[\[9\]](#)

- Reagent Preparation:
 - Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 8 mg in 100 mL).[\[2\]](#)
- Assay Procedure:

- In a 96-well microplate, mix 100 µL of the DPPH solution with 100 µL of various concentrations of **Calceolarioside B**.^[2]
- Use methanol as a control.
- Incubate the plate at room temperature in the dark for 30 minutes.^[2]
- Measurement:
 - Measure the absorbance at 514 nm using a microplate reader.^[2]
 - Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
 - Determine the IC50 value from a dose-response curve.

Conclusion

Calceolarioside B is a promising natural product with a diverse range of pharmacological activities, including antiviral, anti-inflammatory, antioxidant, and anticancer properties. Its mechanisms of action, particularly the inhibition of SARS-CoV-2 entry and potential modulation of the Nrf2 pathway, warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

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